molecular formula C18H22N2O2 B11143177 (1E)-(9,9-dimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-ylidene)hydrazine

(1E)-(9,9-dimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-ylidene)hydrazine

Cat. No.: B11143177
M. Wt: 298.4 g/mol
InChI Key: WZXAZWCTODXSBZ-LVZFUZTISA-N
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Description

[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDRAZINE is a complex organic compound with a unique structure that includes a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDRAZINE typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of intermediate compounds, which are then further reacted to form the final product. Common reagents used in these synthetic routes include hydrazine, dimethyl compounds, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDRAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrazine derivatives .

Mechanism of Action

The mechanism of action of [(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDRAZINE involves its interaction with specific molecular targets and pathways. The hydrazine moiety in the compound can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or interference with DNA replication .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

(E)-(9,9-dimethyl-1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromen-5-ylidene)hydrazine

InChI

InChI=1S/C18H22N2O2/c1-18(2)8-7-11-9-14-12-5-3-4-6-13(12)17(20-19)21-16(14)10-15(11)22-18/h9-10H,3-8,19H2,1-2H3/b20-17+

InChI Key

WZXAZWCTODXSBZ-LVZFUZTISA-N

Isomeric SMILES

CC1(CCC2=CC3=C(C=C2O1)O/C(=N/N)/C4=C3CCCC4)C

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC(=NN)C4=C3CCCC4)C

Origin of Product

United States

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